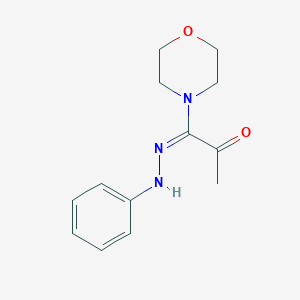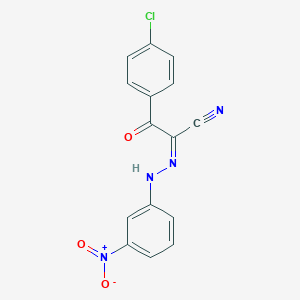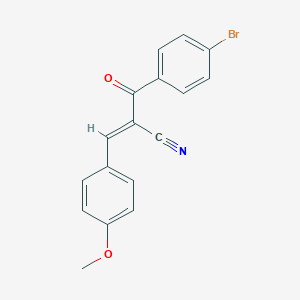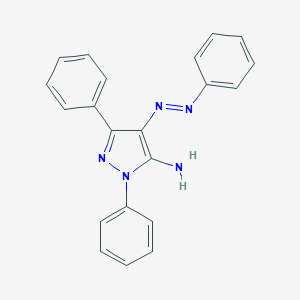
1-(4-morpholinyl)-1-(phenylhydrazono)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge ID 5875426 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5875426 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent].
Step 3: Final purification and isolation of Cambridge ID 5875426.
Industrial Production Methods
In an industrial setting, the production of Cambridge ID 5875426 may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include:
Bulk synthesis: Using large reactors to handle significant quantities of starting materials.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Cambridge ID 5875426 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups with others under [specific conditions].
Common Reagents and Conditions
Oxidizing agents: [Examples of oxidizing agents] under [specific conditions].
Reducing agents: [Examples of reducing agents] under [specific conditions].
Substitution reagents: [Examples of substitution reagents] under [specific conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
Scientific Research Applications
Cambridge ID 5875426 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems, including potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which Cambridge ID 5875426 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular targets: Binding to [specific proteins or enzymes].
Pathways involved: Modulation of [specific biochemical pathways], leading to [specific effects].
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29g/mol |
IUPAC Name |
(1E)-1-morpholin-4-yl-1-(phenylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C13H17N3O2/c1-11(17)13(16-7-9-18-10-8-16)15-14-12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3/b15-13+ |
InChI Key |
GHDJXVBWCCHMGU-FYWRMAATSA-N |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCOCC2 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386028.png)
![2-Cyano-2-[(2,6-dichlorophenyl)hydrazono]acetohydrazide](/img/structure/B386029.png)
![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386030.png)
![Ethyl chloro[(2-chlorophenyl)hydrazono]acetate](/img/structure/B386031.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386033.png)
![3-(4-Chlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386034.png)



![2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B386040.png)
![2-[(3-Chloro-2-methylphenyl)hydrazono]-3-(4-chlorophenyl)-3-oxopropanenitrile](/img/structure/B386041.png)
![2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid](/img/structure/B386043.png)


